molecular formula C10H17ClN6O2 B2916228 Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride CAS No. 2137647-53-9

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride

Cat. No. B2916228
CAS RN: 2137647-53-9
M. Wt: 288.74
InChI Key: KADCKZWFTKAUTF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride, also known as EACTH, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of triazine derivatives, which have been reported to exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been proposed that Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride may exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride has been shown to have a significant effect on various biochemical and physiological processes. It has been reported to induce cell cycle arrest in cancer cells, increase the production of reactive oxygen species, and inhibit the activity of certain enzymes involved in cell proliferation. Additionally, Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride has been shown to modulate the expression of several genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases. Additionally, Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride. One area of interest is the development of novel Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride and its potential use in combination with other therapeutic agents. Finally, more research is needed to determine the safety and efficacy of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride in vivo, which may pave the way for its use in clinical settings.

Synthesis Methods

The synthesis of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride involves the reaction of ethyl cyanoacetate with piperazine in the presence of ammonium carbonate and sodium ethoxide. The resulting intermediate is then reacted with 2-amino-4,6-dichloro-1,3,5-triazine to yield Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride as a hydrochloride salt.

Scientific Research Applications

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride has been reported to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

ethyl 4-amino-6-piperazin-1-yl-1,3,5-triazine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2.ClH/c1-2-18-8(17)7-13-9(11)15-10(14-7)16-5-3-12-4-6-16;/h12H,2-6H2,1H3,(H2,11,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADCKZWFTKAUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=N1)N2CCNCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride

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